molecular formula C9H15NO2S B6341708 2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid CAS No. 60864-92-8

2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid

Cat. No. B6341708
CAS RN: 60864-92-8
M. Wt: 201.29 g/mol
InChI Key: WPLZIGHQZCIPCK-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid is a derivative of thiazolidine . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .


Synthesis Analysis

Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, the reaction of thioamides and acetylene dicarboxylate in ethanol at ambient temperature gave 2-methylidene-1,3-thiazolidin-4-one derivatives .


Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The structure of thiazolidine derivatives can be confirmed using 1H-NMR analysis .


Chemical Reactions Analysis

Thiazolidine derivatives can undergo fast reaction kinetics with 1,2-aminothiols and aldehydes . Under physiological conditions, this click-type reaction affords a thiazolidine product that remains stable and does not require any catalyst . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .

Scientific Research Applications

Synthesis of Bioactive Compounds

Thiazolidine derivatives are known for their role in the synthesis of various bioactive compounds. The presence of sulfur in the thiazolidine ring enhances pharmacological properties, making it a valuable moiety for developing new drug candidates. These derivatives exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective effects .

Anticancer Activity

The thiazolidin-4-one scaffold, a close relative of the 2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid, is significant in cancer research. It has shown promising anticancer activities, and extensive research is being conducted to explore its potential as a therapeutic agent against various cancer types .

Antimicrobial Applications

Thiazolidine derivatives have been evaluated for their in vitro fungicidal activity against various fungal strains, such as R. solani and A. solani. This suggests potential applications in developing antimicrobial agents .

Tyrosinase Inhibition

Compounds structurally similar to 2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid can act as inhibitors of tyrosinase enzymes. This is crucial in the biosynthesis of melanin, indicating potential use in treatments for conditions like hyperpigmentation .

Bioconjugation in Biomedicine

Thiazolidine chemistry has been utilized in bioconjugation strategies, particularly for creating antibody-drug conjugates. This application is essential in the field of biomedicine, where stable conjugates are required under physiological conditions without employing toxic reagents .

Green Chemistry and Catalysis

The synthesis of thiazolidine derivatives has been approached with green chemistry principles, focusing on atom economy, cleaner reaction profiles, and catalyst recovery. This not only improves the environmental impact of chemical synthesis but also enhances the selectivity, purity, and yield of the desired products .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

2-cyclopentyl-1,3-thiazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2S/c11-9(12)7-5-13-8(10-7)6-3-1-2-4-6/h6-8,10H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLZIGHQZCIPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2NC(CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid

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